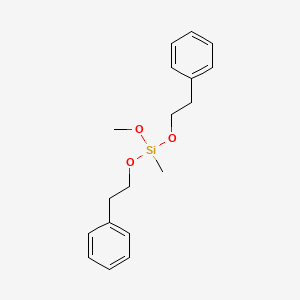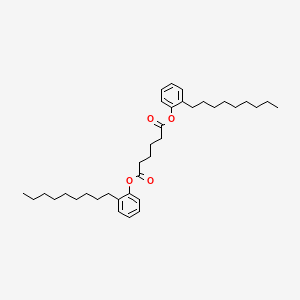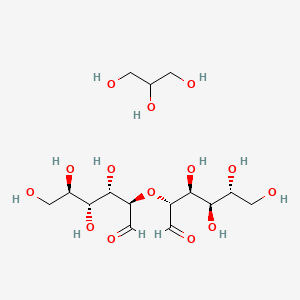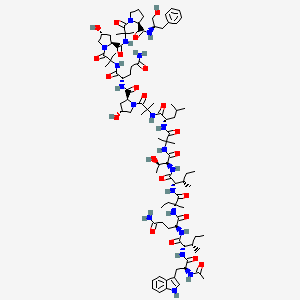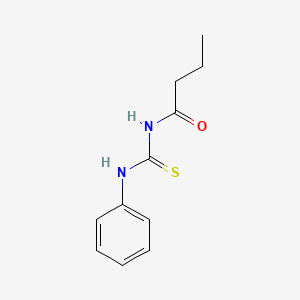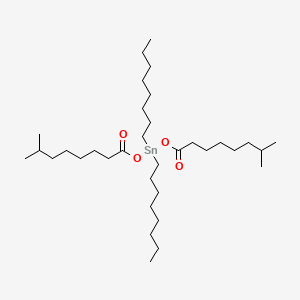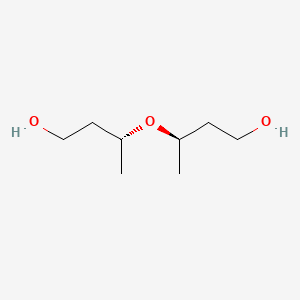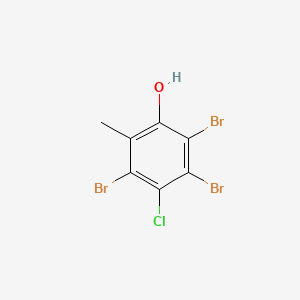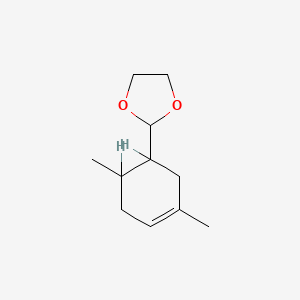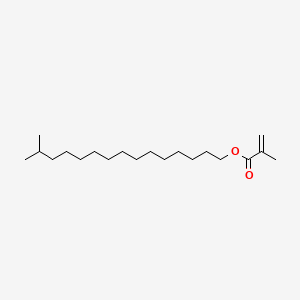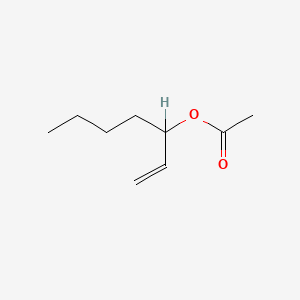
Isohexadecyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isohexadecyl methacrylate is an organic compound with the molecular formula C20H38O2. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart hydrophobic properties to the materials it is incorporated into, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Isohexadecyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and isohexadecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification reaction is conducted in a tubular reactor, where methacrylic acid and isohexadecanol are continuously fed into the reactor along with the acid catalyst. The reaction temperature and residence time are carefully controlled to optimize the conversion rate and minimize side reactions .
化学反応の分析
Types of Reactions
Isohexadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and isohexadecanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.
Transesterification: Catalyzed by strong acids or bases, typically carried out at elevated temperatures.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and isohexadecanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
科学的研究の応用
Isohexadecyl methacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biomedical Engineering: Incorporated into hydrogels and other biomaterials to enhance their mechanical properties and biocompatibility
Surface Coatings: Utilized in the formulation of coatings to impart water-repellent properties.
Adhesives and Sealants: Employed in the production of adhesives and sealants with improved durability and resistance to environmental factors.
作用機序
The primary mechanism by which isohexadecyl methacrylate exerts its effects is through its incorporation into polymer matrices. The long hydrophobic alkyl chain of this compound imparts hydrophobicity to the resulting polymers, enhancing their water resistance and durability. Additionally, the methacrylate group allows for easy polymerization and copolymerization with other monomers, enabling the formation of materials with tailored properties .
類似化合物との比較
Similar Compounds
Hexadecyl methacrylate: Similar in structure but with a straight-chain alkyl group instead of the branched isohexadecyl group.
Isobornyl methacrylate: Contains a bicyclic structure, offering different mechanical properties and thermal stability.
Lauryl methacrylate: Has a shorter alkyl chain, resulting in different hydrophobic properties and polymer characteristics
Uniqueness
Isohexadecyl methacrylate is unique due to its branched alkyl chain, which provides distinct hydrophobic properties and influences the mechanical and thermal properties of the resulting polymers. This makes it particularly valuable in applications where enhanced water resistance and durability are required .
特性
CAS番号 |
1814944-49-4 |
|---|---|
分子式 |
C20H38O2 |
分子量 |
310.5 g/mol |
IUPAC名 |
14-methylpentadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22-20(21)19(3)4/h18H,3,5-17H2,1-2,4H3 |
InChIキー |
QXGPXZCIAWJCJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



